molecular formula C17H13ClO B6612167 2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one CAS No. 61661-18-5

2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B6612167
CAS No.: 61661-18-5
M. Wt: 268.7 g/mol
InChI Key: BVMZKGRVXZKTJZ-UVTDQMKNSA-N
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Description

2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a chlorobenzylidene group attached to a dihydronaphthalenone core

Preparation Methods

The synthesis of 2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 3-chlorobenzaldehyde with 3,4-dihydronaphthalen-1(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding dihydro derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various cellular processes. The inhibition of GSK-3β can lead to the modulation of signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, which make it a valuable compound for various research and industrial applications.

Properties

CAS No.

61661-18-5

Molecular Formula

C17H13ClO

Molecular Weight

268.7 g/mol

IUPAC Name

(2Z)-2-[(3-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C17H13ClO/c18-15-6-3-4-12(11-15)10-14-9-8-13-5-1-2-7-16(13)17(14)19/h1-7,10-11H,8-9H2/b14-10-

InChI Key

BVMZKGRVXZKTJZ-UVTDQMKNSA-N

SMILES

C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C31

Isomeric SMILES

C1C/C(=C/C2=CC(=CC=C2)Cl)/C(=O)C3=CC=CC=C31

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C31

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one

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